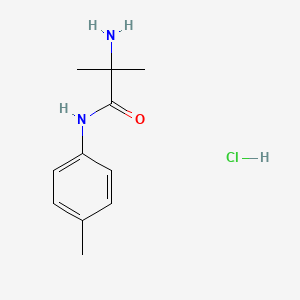

2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride

Description

2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride is a substituted propanamide derivative characterized by a 2-amino-2-methyl group on the propanamide backbone and an N-(4-methylphenyl) substituent. This compound is likely used as a pharmaceutical intermediate or research chemical, given its structural similarity to other amides documented in pharmaceutical impurity lists (e.g., ).

Properties

IUPAC Name |

2-amino-2-methyl-N-(4-methylphenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-8-4-6-9(7-5-8)13-10(14)11(2,3)12;/h4-7H,12H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXMZCAPKDZICZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Primary Synthetic Route:

The compound is typically synthesized via the reaction of 2-amino-2-methylpropanamide with 4-methylphenyl isocyanate. This reaction proceeds in the presence of a suitable solvent (commonly an organic solvent such as dichloromethane or diethyl ether) and may require a catalyst to facilitate amide bond formation. The reaction conditions are optimized to maximize yield, typically conducted at controlled temperatures to prevent side reactions.Hydrochloride Salt Formation:

After the amide formation, the free base is treated with hydrochloric acid (often as HCl in diethyl ether) to form the hydrochloride salt, which enhances the compound’s stability and solubility for further applications. This step usually involves stirring the reaction mixture at low temperatures (e.g., 0 °C) for about 30 minutes, followed by filtration to isolate the hydrochloride salt as a solid.

Industrial Production Methods

Scale-Up and Automation:

Industrial synthesis employs large-scale batch or continuous flow reactors with automated control of reaction parameters such as temperature, pH, and reactant feed rates. This ensures reproducibility and high purity.Purification Techniques:

The crude product is purified by recrystallization or chromatographic methods to remove impurities and by-products, achieving pharmaceutical-grade purity levels.Optimization:

Reaction conditions are fine-tuned to minimize impurities and maximize yield, including solvent choice, catalyst loading, and reaction time.

Retrosynthetic Analysis

The retrosynthetic approach involves breaking down the target molecule into simpler precursors: 2-amino-2-methylpropanamide and 4-methylphenyl isocyanate.

- Data Table: Summary of Preparation Methods

| Step | Reactants | Conditions | Solvent | Notes |

|---|---|---|---|---|

| 1 | 2-amino-2-methylpropanamide + 4-methylphenyl isocyanate | Room temperature to mild heating | Dichloromethane or diethyl ether | Catalyst may be used; reaction monitored for completion |

| 2 | Reaction mixture + HCl (1.0 M in diethyl ether) | 0 °C, 30 minutes stirring | Diethyl ether | Formation of hydrochloride salt; product isolated by filtration |

| 3 | Purification | Recrystallization or chromatography | Appropriate solvent | Ensures high purity for research or industrial use |

Reaction Efficiency:

The amide bond formation between the amino group of 2-amino-2-methylpropanamide and the isocyanate group of 4-methylphenyl isocyanate is highly efficient, often yielding high purity products with minimal side reactions under controlled conditions.Salt Formation Importance:

Conversion to the hydrochloride salt improves the compound’s handling properties, including increased stability and solubility in polar solvents, which is beneficial for both research and pharmaceutical formulations.Industrial Relevance:

The continuous flow synthesis approach is gaining traction for this compound, allowing for better control over reaction parameters, scalability, and safety, especially when handling reactive isocyanates.Comparison to Similar Compounds:

Preparation methods for structurally related compounds (e.g., 2-amino-3-methyl-N-(4-methylphenyl)butanamide hydrochloride) often use similar strategies but may involve different precursors or coupling agents such as dicyclohexylcarbodiimide (DCC) for amide bond formation.

While the focus is on 2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride, synthesis of related compounds like 2-Amino-2-methylpropanenitrile hydrochloride involves different starting materials (e.g., acetone and sodium cyanide) and reaction conditions, highlighting the diversity of synthetic approaches in this chemical family.

The use of hydrochloric acid in diethyl ether at low temperature is a common method for converting free amines or amides into their hydrochloride salts, a critical step for isolating stable, crystalline products.

The preparation of 2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride is well-established, relying on the reaction between 2-amino-2-methylpropanamide and 4-methylphenyl isocyanate followed by hydrochloride salt formation. Industrial methods emphasize process optimization, automation, and purification to ensure high yield and purity. The compound’s synthesis is supported by advanced retrosynthetic tools and benefits from established organic synthesis protocols, making it accessible for diverse scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or amides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Differences

The compound’s uniqueness lies in its 2-amino-2-methyl-propanamide core and 4-methylphenyl substitution. Below is a comparative analysis with structurally related analogs:

Physicochemical Properties

- The 4-methylphenyl group increases lipophilicity relative to fluorinated or chlorinated analogs, affecting membrane permeability .

- Crystallinity : Similar amides (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide) exhibit strong hydrogen-bonding networks and C–H···O interactions, suggesting that the target compound may form stable crystalline structures suitable for formulation .

Biological Activity

2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications for drug development, supported by data tables and relevant case studies.

- Chemical Name: 2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride

- Molecular Formula: C11H17ClN2O

- CAS Number: 1220030-72-7

The biological activity of 2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, influencing biochemical pathways and cellular processes. Its unique structural features, which include both amino and amide functional groups, enhance its reactivity and binding affinity towards specific biomolecules.

Biological Activity

Research indicates that 2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride exhibits various biological activities:

- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor, affecting several biochemical pathways.

- Cellular Effects : It has shown potential in altering gene expression and methylation patterns in cancer cell lines, suggesting a role in cancer therapy .

- Therapeutic Applications : The compound is being explored for its therapeutic properties in drug development, particularly in oncology.

Table 1: Summary of Biological Activities

Comparative Analysis with Similar Compounds

The compound's unique structure allows it to stand out among similar compounds. For instance, compared to other amid derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Amino-N-(4-methylphenyl)propanamide hydrochloride | Moderate enzyme inhibition | Lacks methyl substitution on the amine group |

| N-(4-amino-2-methylphenyl)propanamide hydrochloride | Lower binding affinity | Different substitution pattern on the phenyl ring |

| 2-amino-2-methyl-N-(4-nitrophenyl)propanamide | Increased cytotoxicity | Nitro group enhances reactivity |

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride?

Methodological Answer:

- Catalyst Selection : Use Pd/C under hydrogenation conditions (40 psi, 1 hour) for reductive amination steps to ensure high conversion rates .

- Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane for intermediate isolation, followed by recrystallization in ethyl acetate to obtain the hydrochloride salt .

- Yield Improvement : Monitor reaction progress via TLC and optimize stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acylating agent) to minimize by-products .

Q. How can NMR and mass spectrometry (MS) be utilized to confirm the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks based on characteristic signals:

- Methyl groups (δ 1.2–1.5 ppm for CH(CH3)2).

- Aromatic protons (δ 6.8–7.2 ppm for the 4-methylphenyl group).

- Amide protons (δ 8.1–8.3 ppm, exchange with D2O) .

- MS Analysis : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 263.16) and fragmentation patterns (e.g., loss of HCl) .

Q. What solvent systems are recommended for crystallization to obtain high-purity single crystals?

Methodological Answer:

- Diffusion Method : Use ethyl acetate/petroleum ether (1:4) at room temperature for slow crystallization, ensuring minimal solvent impurities .

- Recrystallization : For hydrochloride salts, dissolve in hot ethanol and add diethyl ether dropwise to induce crystallization .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

- Software Tools : Refine structures using SHELXL (for small molecules) or SHELXE (for macromolecular interfaces) to analyze bond lengths, angles, and torsion angles .

- Hydrogen Bonding : Identify intermolecular N–H⋯O and C–H⋯π interactions via ORTEP-3 to validate packing patterns (e.g., R22(12) ring motifs) .

- Validation Metrics : Check R-factor convergence (e.g., R1 < 0.05 for high-resolution data) and electron density maps for missing/disordered atoms .

Q. What strategies are effective in addressing contradictions in pharmacological activity data?

Methodological Answer:

- Dose-Response Curves : Perform assays (e.g., enzyme inhibition) at multiple concentrations (1 nM–100 µM) to identify non-linear effects .

- Control Experiments : Use structurally related analogs (e.g., 4-chloro-2-hydroxyphenyl derivatives) as negative controls to isolate target-specific activity .

- Statistical Analysis : Apply ANOVA to compare biological replicates and validate significance thresholds (e.g., p < 0.01) .

Q. How can impurities be quantified and characterized during method validation?

Methodological Answer:

- HPLC Protocols : Use a C18 column (4.6 × 150 mm, 5 µm) with a gradient of 0.1% TFA in acetonitrile/water (40:60 to 90:10 over 20 min) at 1 mL/min .

- Reference Standards : Compare retention times and MS/MS spectra with certified impurities (e.g., (RS)-N-(4-methylphenyl)-2-(propylamino)propanamide) .

- LOQ/LOD : Establish limits of quantification (LOQ < 0.1%) via calibration curves (R² > 0.99) .

Q. What computational methods support the analysis of torsional flexibility in the propanamide backbone?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict energy barriers for rotation about the C–N bond .

- Molecular Dynamics (MD) : Simulate conformational changes in explicit solvent (e.g., water) over 100 ns trajectories to assess stability .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), focusing on binding pose consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.